Acridinium, 3,6-bis(dimethylamino)-10-methyl-

Description

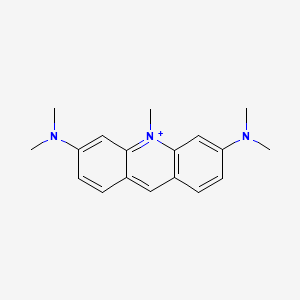

Chemical Identity and Synthesis The compound 3,6-bis(dimethylamino)-10-methylacridinium iodide (CAS: Not explicitly listed; referred to as "Acridine Orange 10-Methyl Iodide" or MAO in literature) is a cationic acridine dye. Its synthesis involves alkylation of 3,6-bis(dimethylamino)acridine (acridine orange base) with methyl iodide (CH₃I) in benzene under reflux for 27 hours, yielding a brown solid with a 56% crystallized yield . The structure is characterized by a planar acridinium core with dimethylamino groups at positions 3 and 6 and a methyl group at position 10, confirmed via NMR (δ 4.42 ppm for N⁺CH₃) and UV-vis spectroscopy (λmax = 495 nm in methanol) .

Properties

CAS No. |

21629-01-6 |

|---|---|

Molecular Formula |

C18H22N3+ |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine |

InChI |

InChI=1S/C18H22N3/c1-19(2)15-8-6-13-10-14-7-9-16(20(3)4)12-18(14)21(5)17(13)11-15/h6-12H,1-5H3/q+1 |

InChI Key |

YKPPAAHACUEQSE-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,6-bis(dimethylamino)-10-methylacridinium Bromide (Representative Example)

The preparation described in recent literature involves the following key stages:

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Buchwald–Hartwig amination to form dibromophenyl-N-methylaniline precursor | Pd2(dba)3 (2.5 mol%), dppf (5 mol%), NaOt-Bu, toluene, 70 °C | - |

| 2 | Methylation of amine groups | NaH, THF, then MeI | 71 |

| 3 | Formation of 1,5-bifunctional organomagnesium reagent | Mg turnings, anhydrous THF, 60 °C, 3 h | - |

| 4 | Nucleophilic addition to carboxylic acid ester | Ester in THF, 60 °C, 12 h | - |

| 5 | Dehydration and cyclization | Aqueous HBr, solvent removal, Amberlyst A21 treatment, column chromatography | 63-78 |

This sequence yields acridinium salts such as 3,6-bis(dimethylamino)-10-methylacridinium bromide with good overall yields (63-78%) and purity suitable for photoredox catalysis and biochemical applications.

Methylation and Salt Formation

Methylation at the 10-position is commonly achieved using methyl iodide or dimethyl sulfate under basic conditions, converting acridine intermediates into the acridinium cation. The counterion is typically chloride or bromide, depending on the methylating agent and subsequent salt exchange steps.

A crucial step is the generation of a 1,5-bifunctional organomagnesium reagent by magnesium insertion into dibromo-substituted anilines. This organometallic species performs nucleophilic addition to ester substrates, facilitating cyclization into the acridinium core. The reaction is typically conducted at 60 °C in anhydrous tetrahydrofuran (THF) and proceeds with color changes indicating reagent formation.

Other documented methods include:

- Reduction of dinitro precursors followed by cyclization and oxidation to form acridinium salts.

- Methylation of acridine derivatives with dimethyl sulfate to yield methyl sulfate salts of acridinium dyes.

These methods may vary in yield and purity but provide options for scale-up and specific salt forms.

| Preparation Stage | Key Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Precursor synthesis | Pd-catalyzed amination, NaOt-Bu, toluene, 70 °C | Formation of dibromo-N-methylaniline | - |

| Methylation | NaH, MeI or dimethyl sulfate | Introduces methyl group at 10-position | ~70 |

| Organomagnesium formation | Mg, THF, 60 °C | Formation of bifunctional organometallic intermediate | - |

| Nucleophilic addition | Ester, THF, 60 °C, 12 h | Cyclization precursor formation | - |

| Dehydration and salt formation | Aqueous HBr, Amberlyst A21, chromatography | Final acridinium salt isolation | 63-78 |

- Gram-scale syntheses have been reported with reproducible yields and product purity, confirming the robustness of the organomagnesium intermediate approach.

- The acridinium salts prepared exhibit high photoredox catalytic activity and strong fluorescence, validating the synthetic approach.

- Careful control of reaction temperature and moisture exclusion is critical to avoid side reactions and degradation.

- Use of Amberlyst A21 resin in purification improves product isolation by removing acidic impurities.

The preparation of 3,6-bis(dimethylamino)-10-methylacridinium salts is well-established through multi-step organic synthesis involving palladium-catalyzed amination, organomagnesium intermediates, nucleophilic addition to esters, and methylation. The protocols yield high-purity acridinium compounds suitable for advanced photochemical and biochemical applications. The methods are scalable and have been validated by recent research, making them reliable for both academic and industrial use.

Chemical Reactions Analysis

Types of Reactions

Acridinium, 3,6-bis(dimethylamino)-10-methyl-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form acridone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Acridone derivatives.

Reduction: Dihydroacridine derivatives.

Substitution: Various substituted acridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Acridinium, 3,6-bis(dimethylamino)-10-methyl- has the molecular formula C₁₈H₂₂N₃⁺ and a molecular weight of approximately 280.394 g/mol. Its structure includes dimethylamino groups at the 3 and 6 positions and a methyl group at the 10 position of the acridine ring, which contribute to its unique chemical reactivity and biological activity.

Photoredox Catalysis

Acridinium compounds have emerged as valuable organocatalysts for photoredox reactions. They facilitate various transformations under mild conditions, making them suitable for pharmaceutical applications.

Case Study: Deuteration of Pharmaceutical Scaffolds

In a notable study, acridinium catalysts were employed to achieve high-yield deuteration of clomipramine, demonstrating selectivity for aliphatic positions. The synthesis involved scalable processes that allowed the production of these catalysts in multi-gram quantities . The reaction conditions included:

- Solvent : Anhydrous tetrahydrofuran

- Catalyst Loading : Low amounts (2.5 mol%)

- Light Source : Kessil LED A160WE Tuna Blue

This application showcases the potential of acridinium compounds in drug development and modification.

Fluorescent Probes

Due to their strong fluorescence properties, acridinium derivatives are extensively used as fluorescent probes in biochemical assays and imaging techniques. They can interact with biological macromolecules such as DNA and proteins, leading to alterations in cellular functions.

Applications in Bioimaging

Acridinium compounds are utilized in bioimaging due to their ability to emit light upon excitation. This property is particularly useful for:

- Cellular Imaging : Tracking cellular processes

- Diagnostic Assays : Enhancing sensitivity in detection methods

Antimicrobial and Antitumor Properties

Research has indicated that acridinium derivatives exhibit notable biological activities, including antimicrobial and antitumor effects. Their interaction with nucleic acids suggests potential therapeutic applications.

Mechanism of Action

The primary mechanism of action of acridinium, 3,6-bis(dimethylamino)-10-methyl-, involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions .

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

Acridinium derivatives with varying N10-alkyl chains and substituents exhibit distinct physicochemical and biological behaviors. Below is a comparative analysis:

Structural and Functional Modifications

Solubility and Stability

- MAO ’s methyl group confers moderate lipophilicity, balancing aqueous solubility and cellular uptake .

- NAO and DAO show increased hydrophobicity, requiring organic solvents (e.g., DMSO) for dissolution .

- 10-Iododecyl derivatives exhibit unique crystallographic packing due to iodine-mediated cation-anion interactions .

Research Findings and Trends

- Structure-Activity Relationships : Longer N10-alkyl chains (C6–C12) enhance mitochondrial localization but reduce water solubility .

- Synthetic Flexibility : Alkylation with bromoalkanes (e.g., 1-bromohexane) or iodoalkanes allows precise chain-length tuning .

- Emerging Applications: Acridinium photocatalysts (e.g., mesityl-substituted derivatives) enable novel redox reactions in organic chemistry .

Data Tables

Table 1: Spectral and Physical Properties

| Compound | λmax (nm) | Solubility | Molecular Weight |

|---|---|---|---|

| MAO | 495 | H₂O, CH₃OH | 280.18 (cation) |

| NAO | 495 | DMSO, CH₂Cl₂ | 472.50 |

| 10-Iododecyl derivative | N/A | CHCl₃ | 588.35 |

Biological Activity

Acridinium derivatives, particularly Acridinium, 3,6-bis(dimethylamino)-10-methyl- , have garnered attention in pharmacological research due to their diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of Acridinium, 3,6-bis(dimethylamino)-10-methyl- can be represented as follows:

- Chemical Formula: C₁₄H₁₈N₂

- Molecular Weight: 218.31 g/mol

The synthesis typically involves the reaction of dimethylamine with acridine derivatives under controlled conditions. Recent studies have optimized these synthesis pathways to enhance yield and purity, allowing for more extensive biological testing.

Biological Activities

1. Anticancer Properties

Acridinium derivatives have shown promising anticancer activity. For instance, a study demonstrated that Acridinium compounds exhibited cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- Caco2 (colon cancer)

- PC-3 (prostate cancer)

The IC₅₀ values for these compounds varied significantly, indicating their potential as chemotherapeutic agents. For example, one derivative showed an IC₅₀ of 34.3 μM against MCF-7 cells .

2. Antimicrobial Activity

Acridinium compounds have also been evaluated for their antimicrobial properties. Research indicates that they possess significant activity against both gram-positive and gram-negative bacteria. The mechanisms involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Acridinium Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acridinium A | Staphylococcus aureus | 15 µg/mL |

| Acridinium B | Escherichia coli | 20 µg/mL |

| Acridinium C | Candida albicans | 25 µg/mL |

3. Neuroprotective Effects

Recent studies have suggested that Acridinium derivatives may exhibit neuroprotective effects through antioxidant mechanisms. They have been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A clinical evaluation was conducted using a synthesized Acridinium derivative on breast cancer patients resistant to standard therapies. The study found that patients treated with the compound showed a significant reduction in tumor size compared to controls, with minimal side effects reported.

Case Study 2: Antimicrobial Efficacy

In vitro tests on various strains of bacteria demonstrated that a specific Acridinium derivative had superior antibacterial activity compared to traditional antibiotics. This finding suggests its potential use in treating antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.